

Application Note and Protocol: Purification of Recombinant HP1142

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Audience: Researchers, scientists, and drug development professionals.

Introduction: This document provides a detailed protocol for the purification of recombinant **HP1142**, a protein from Helicobacter pylori. The protocol is designed for **HP1142** expressed in Escherichia coli with an N-terminal Hexahistidine (6xHis) tag. The purification strategy employs Immobilized Metal Affinity Chromatography (IMAC) followed by a polishing step using Size Exclusion Chromatography (SEC) to achieve high purity. This protocol is intended to serve as a comprehensive guide for researchers working on the characterization and downstream applications of **HP1142**.

Data Presentation

Table 1: Summary of Buffer Compositions



Buffer Name	Composition	рН	Use
Lysis Buffer	50 mM NaH2PO4, 300 mM NaCl, 10 mM Imidazole	8.0	Cell Resuspension and Lysis
Wash Buffer	50 mM NaH2PO4, 300 mM NaCl, 20 mM Imidazole	8.0	Washing of Ni-NTA resin
Elution Buffer	50 mM NaH2PO4, 300 mM NaCl, 250 mM Imidazole	8.0	Elution of His-tagged HP1142
SEC Buffer	50 mM Tris-HCl, 150 mM NaCl	7.5	Mobile phase for Size Exclusion Chromatography

Table 2: Expected Yield and Purity at Each Purification Step

Purification Step	Total Protein (mg)	HP1142 (mg)	Purity (%)
Clarified Lysate	200	15	~7.5
IMAC Elution	12	11	>90
SEC Fractions	9	8.5	>98

(Note: These are estimated values and may vary depending on expression levels and experimental conditions.)

Experimental Protocols Expression of Recombinant His-tagged HP1142 in E. coli



- Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with the expression vector containing the His-tagged HP1142 gene.[1][2]
- Inoculate a single colony into 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
- The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
- Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.
- Continue to incubate the culture for 4-6 hours at 30°C or overnight at 18°C to enhance soluble protein expression.[1]
- Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
- Discard the supernatant and store the cell pellet at -80°C until needed.

Cell Lysis

- Thaw the cell pellet on ice and resuspend in 30 mL of ice-cold Lysis Buffer per liter of original culture.
- Add lysozyme to a final concentration of 1 mg/mL and a protease inhibitor cocktail to prevent protein degradation. Incubate on ice for 30 minutes.[3]
- Disrupt the cells by sonication on ice. Use short bursts of 30 seconds with 30-second cooling intervals to prevent overheating and protein denaturation.
- Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C to pellet cell debris.
- Carefully collect the supernatant, which contains the soluble His-tagged **HP1142** protein.

Immobilized Metal Affinity Chromatography (IMAC)

This step utilizes a Ni-NTA resin to capture the His-tagged **HP1142**.[4][5][6]



• Resin Equilibration:

- Add 2 mL of Ni-NTA agarose slurry to a gravity-flow column.
- Allow the storage buffer to drain and equilibrate the resin with 5 column volumes (CVs) of Lysis Buffer.[7]

Protein Binding:

- Load the clarified lysate onto the equilibrated Ni-NTA column.
- Allow the lysate to flow through the column by gravity. Collect the flow-through to check for unbound protein.
- Washing:
 - Wash the column with 10 CVs of Wash Buffer to remove non-specifically bound proteins.
 [7]
- Elution:
 - Elute the His-tagged HP1142 by adding 5 CVs of Elution Buffer.
 - Collect 1 mL fractions and analyze them by SDS-PAGE to identify fractions containing the purified protein.[7]
 - Pool the fractions with the highest concentration of purified HP1142.

Size Exclusion Chromatography (SEC)

This is a final polishing step to remove any remaining contaminants and protein aggregates.[8] [9][10][11]

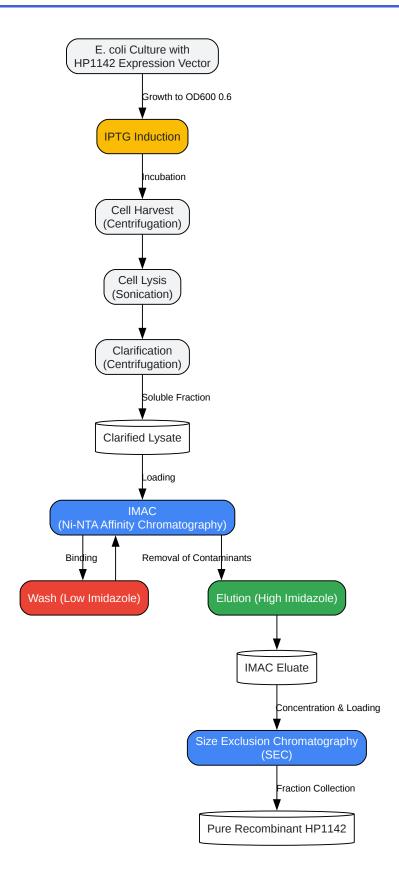
- Column Equilibration:
 - Equilibrate a suitable SEC column (e.g., Superdex 75 or Superdex 200, depending on the expected oligomeric state of HP1142) with at least 2 CVs of SEC Buffer.[11]
- Sample Loading and Separation:



- Concentrate the pooled IMAC fractions to a volume of 0.5-1 mL using a centrifugal filter unit.
- Inject the concentrated sample onto the equilibrated SEC column.
- Run the chromatography with SEC Buffer at a constant flow rate.
- Collect fractions and monitor the protein elution profile using UV absorbance at 280 nm.
- Analysis and Storage:
 - Analyze the collected fractions by SDS-PAGE to confirm the purity and molecular weight of HP1142.
 - Pool the pure fractions containing monomeric HP1142.
 - Determine the protein concentration using a suitable method (e.g., Bradford assay or UV absorbance at 280 nm).
 - Aliquot the purified protein and store at -80°C.

Visualizations Purification Workflow



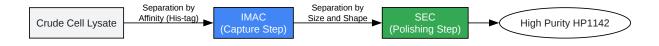


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Caption: Workflow for the purification of recombinant HP1142.



Logical Relationship of Purification Steps



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Caption: Logical flow of the two-step chromatography purification process.

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